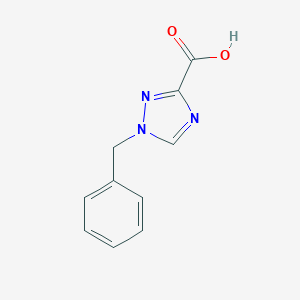

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid

Übersicht

Beschreibung

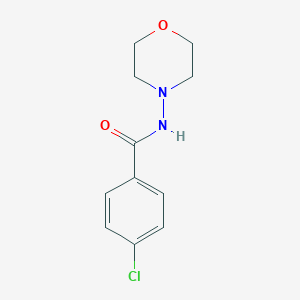

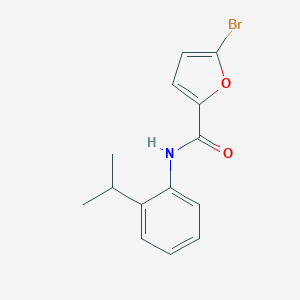

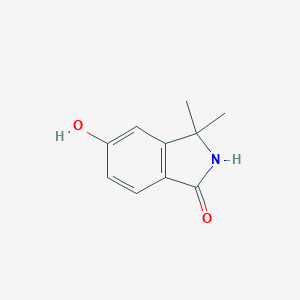

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound. It is a derivative of 1,2,4-triazole-3-carboxylic Acid, which is a major metabolite of the antiviral agent Ribavirin . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Molecular Structure Analysis

The molecular structure of this compound involves a triazole ring attached to a benzyl group and a carboxylic acid group . The planes of the triazole and phenyl rings are almost perpendicular to each other .

Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 203.2 g/mol . More specific physical and chemical properties are not detailed in the search results .

Wissenschaftliche Forschungsanwendungen

1. Chemical Structure and Properties

1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid demonstrates notable properties in its chemical structure. For instance, a study by (Zhang, Deng, & Ng, 2012) revealed that in its compound form, it displays nearly planar carboxylic acid molecules and carboxylate anions, which are linked by various hydrogen bonds, forming a ribbon structure in the crystal.

2. Synthesis and Crystallography

The synthesis processes of compounds involving this compound are of significant interest. (Qin, Xue, Qiao, & Zhang, 2014) studied its crystalline structure, noting the angles and distances between its molecular components, which contribute to understanding its physical and chemical properties.

3. Role in Drug Development

The triazole unit, of which this compound is a part, plays a vital role in drug development. (Rafah F.Al-Smaisim, 2010) discussed the synthesis of various triazole derivatives from 4-aminobenzoic acid, which are identified for their potential in therapeutic applications.

4. Antifungal and Antibacterial Activity

Research by (Nikalje, Ghodke, Khan, & Sangshetti, 2015) focused on the antifungal and antibacterial properties of 1,2,4-triazole-5-carboxylic acid derivatives. Their study highlighted the potential of these compounds in combating various fungal and bacterial infections.

5. Triazole-Based Scaffolds in Peptidomimetics

The application of triazole-based scaffolds in the field of peptidomimetics is another area of interest. (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015) discussed the synthesis of 5-amino-1,2,3-triazole-4-carboxylates, showcasing their importance in creating biologically active compounds.

Wirkmechanismus

Target of Action

It’s known that triazole derivatives can interact with a variety of biological targets, including enzymes and receptors, due to their versatile structure .

Mode of Action

It’s known that triazole derivatives can interact with their targets through various mechanisms, such as electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction .

Biochemical Pathways

Triazole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities .

Pharmacokinetics

The pharmacokinetic properties of 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid are as follows :

Result of Action

Triazole derivatives have been reported to exhibit a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Eigenschaften

IUPAC Name |

1-benzyl-1,2,4-triazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-10(15)9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECVCOZCCWXGLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=NC(=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60577127 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

138624-97-2 | |

| Record name | 1-Benzyl-1H-1,2,4-triazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60577127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethanol](/img/structure/B186093.png)

![3,4-dichloro-N-[(4-chlorophenyl)methyl]benzamide](/img/structure/B186099.png)